2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-
Description
The compound 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- is a nitro-substituted anthraquinone-derived heterocyclic system. These derivatives are synthesized via diazotization and cyclization of aminoanthraquinone carboxamides, yielding condensed heterocycles with notable biological activity . The 6-nitro substitution likely enhances electron-withdrawing effects, influencing reactivity and pharmacological properties.
Properties
CAS No. |
52298-01-8 |
|---|---|
Molecular Formula |
C16H8N2O6 |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2 |
InChI Key |
RASPFILDTJZROS-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Nitration of Anthraquinone Derivatives
A common initial step is the nitration of 2-aminoanthraquinone to introduce the nitro group at the 6-position, yielding 2-amino-6-nitroanthraquinone. This is typically achieved by reaction with sodium nitrite in aqueous media under controlled conditions.
- Reaction: 2-aminoanthraquinone + NaNO2 (in water) → 2-amino-6-nitroanthraquinone
- Conditions: Aqueous medium, controlled temperature to avoid over-nitration
- Yield: Generally good, with subsequent purification by crystallization
- Analytical confirmation: Elemental analysis, IR, and ^1H NMR spectroscopy confirm the nitro substitution.
Formation of the Oxazine Ring via Cyclization
The oxazine ring is formed by intramolecular cyclization involving amino and carbonyl groups. Methods include:
- Ring closure using formaldehyde or benzaldehyde: The amino group reacts with aldehydes to form an intermediate aminoalkylated species, which then undergoes cyclization to form the oxazine ring.
- Use of phosgene or equivalents: For certain derivatives, phosgene facilitates ring closure by carbonyl insertion.
- One-pot three-component reactions: Combining 2-naphthol or 6-quinolinol, aromatic aldehydes, and carbamates in aqueous media with phase transfer catalysts like triethylbenzylammonium chloride (TEBA) yields dihydrooxazine derivatives efficiently.
Specific Synthesis of 2H-Anthra[1,2-d]oxazine-4,7,12(1H)-trione, 6-nitro-
While direct literature on this exact compound is limited, the synthesis can be inferred by analogy to related anthraquinone oxazine compounds:
- Starting Material: 2-amino-6-nitroanthraquinone prepared as above.
- Cyclization: Under acidic or neutral conditions, intramolecular cyclization occurs to form the oxazine ring fused to the anthraquinone core.
- Purification: The product is isolated by crystallization or chromatographic techniques.
- Characterization: Confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity by HPLC.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration of 2-aminoanthraquinone | Sodium nitrite in water, controlled temp | 70-85 | Avoids over-nitration |
| Aminoalkylation with aldehydes | Formaldehyde or benzaldehyde, aqueous media, TEBA catalyst | 75-90 | One-pot, mild conditions |
| Cyclization to oxazine ring | Acidic or neutral pH, heating | 60-80 | Requires monitoring for completion |
| Purification | Crystallization or preparative HPLC | - | High purity essential for analysis |
Analytical and Structural Confirmation
- NMR Spectroscopy: Confirms the presence of oxazine ring protons and nitro substituent effects on chemical shifts.
- Infrared Spectroscopy: Characteristic carbonyl stretches (~1700 cm^-1) and nitro group vibrations (~1500 and 1350 cm^-1).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 324.25 g/mol for C16H8N2O6.
- HPLC: Reverse-phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases allow separation and purity assessment.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted oxazines .
Scientific Research Applications
6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Key findings :
- Nitro groups (as in the queried compound) are absent in current anthratriazinones but are anticipated to increase electrophilicity and oxidative stress in bacterial cells.
- Anthratriazinones 32–34 and 36 exhibit superior antistaphylococcal activity (MIC = 1–2 µg/mL) compared to imidazole analogs (MIC >16 µg/mL) .
- Thermal studies show anthratriazinones decompose above 230°C, while pyrido-quinazoline systems require 110–115°C for annulation .
Spectroscopic and Crystallographic Differences
- $^1$H-NMR: Anthratriazinones show NH signals at δ 15.37–15.45 ppm, absent in imidazole analogs .
- X-ray data: Anthratriazinones exhibit planar anthraquinone cores with dihedral angles <5° between fused rings, ensuring π-conjugation .
- LC-MS: Triazinones display [M+1]$^+$ peaks (e.g., m/z = 372 for compound 27), distinct from imidazole derivatives .
Q & A
Q. What synthetic methodologies are most effective for synthesizing 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, and how can reaction yields be optimized?
The synthesis typically involves cyclization strategies, such as nucleophilic addition of aryl lithium species to aldehydes followed by acid-catalyzed cyclization, as seen in anthrapyran antibiotics . Key parameters for optimization include:
- Temperature control : Elevated temperatures (110–115°C) during cyclization improve reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., ethanol or toluene) enhance intermediate stability.
- Catalysts : Acidic conditions (e.g., methanesulfonic acid) facilitate ring closure.
Yield improvements can be achieved by iterative adjustments to stoichiometry and reaction time .
Q. How should researchers employ spectroscopic techniques (NMR, LC-MS) to confirm the structure and purity of this compound?
- 1H/13C-NMR : Characteristic shifts for the anthra-oxazine core include aromatic protons at δ 7.86–8.60 ppm and carbonyl carbons at δ 181–182 ppm. Nitro groups induce deshielding in adjacent protons .
- LC-MS : Monitor the [M+1]+ ion (exact mass depends on substituents) with fragmentation patterns to confirm regiochemistry. Purity is validated via consistent integration of NMR signals and LC-MS chromatograms .
Q. What in vitro models are appropriate for preliminary evaluation of its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Use Staphylococcus aureus strains (e.g., ATCC 25923) due to demonstrated antistaphylococcal activity in related anthra-triazinones .
- Controls : Include standard antibiotics (e.g., vancomycin) and solvent-only controls to validate results.
- Cytotoxicity screening : Pair with mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking : Simulate interactions with bacterial targets (e.g., S. aureus topoisomerase IV) to rationalize structure-activity relationships (SAR) .
- Conformational analysis : Apply Cremer-Pople puckering coordinates to model ring flexibility and its impact on bioactivity .
Q. What crystallographic strategies resolve regiochemical ambiguities in substituted anthra-oxazine derivatives?
- Single-crystal X-ray diffraction : Refine structures using programs like SHELXL . Key parameters include:
- R-factor optimization : Aim for R1 < 0.05 via iterative refinement of atomic displacement parameters.
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., C–H···O) to stabilize crystal packing .
- Twinned data handling : Use SHELXPRO for high-resolution data affected by twinning .
Q. How can contradictory biological activity data across studies be systematically addressed?
- SAR studies : Systematically vary substituents (e.g., nitro position, side chains) and correlate with MIC values. For example, 3-cyclohexyl analogs showed enhanced activity compared to halogenated derivatives .
- Metabolic stability assays : Evaluate compound degradation in bacterial lysates to distinguish intrinsic activity from artifacts.
- Data normalization : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations to minimize inter-lab variability .
Methodological Considerations
- Reaction design : Incorporate air-bubbling steps during pyridine-mediated reactions to prevent by-product formation .
- Data validation : Cross-reference NMR assignments with X-ray crystallography to resolve ambiguities in NOE correlations .
- High-throughput screening : Utilize fragment-based libraries to identify synergistic combinations with existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
